molecular formula C14H8ClFN2OS B368854 N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 392236-64-5

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B368854
CAS No.: 392236-64-5
M. Wt: 306.7g/mol
InChI Key: UEZBMXHIUPEBTJ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 6th position and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and heating systems to ensure uniform reaction conditions. The product is typically purified by recrystallization or chromatography to achieve the desired purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzothiazole derivatives.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound exerts its anti-inflammatory and analgesic effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide can be compared with other benzothiazole derivatives such as:

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide

These compounds share similar structural features but differ in their substituents and functional groups, which influence their chemical reactivity and biological activities. This compound is unique due to the presence of the fluorobenzamide moiety, which enhances its biological activity and specificity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZBMXHIUPEBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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